Compound Description: Sumatriptan is a non-selective 5-HT1B/1D agonist used as a therapeutic agent for the acute treatment of migraine. []
Relevance: Although not structurally similar to N~2~-(4-bromo-3-methylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide, sumatriptan's role as a treatment for migraine highlights the therapeutic potential of compounds targeting neurological pathways, which may be relevant for the target compound as well. []
Compound Description: This compound, also known as the first Selective Serotonin One F Receptor Agonist (SSOFRA), was found to be clinically useful in the treatment of migraine. []
Relevance: Similar to sumatriptan, this SSOFRA showcases the therapeutic potential of compounds acting on serotonin receptors, suggesting a potential area of investigation for the neurological activity of N~2~-(4-bromo-3-methylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide. []
Compound Description: This compound is a SSOFRA with greater than 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors. It has shown potential as a clinical treatment for migraine. []
Relevance: This compound shares a 1-methyl-4-piperidinyl moiety with N~2~-(4-bromo-3-methylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide and further strengthens the relevance of exploring the target compound's interaction with serotonin receptors for potential therapeutic applications. []
Compound Description: R 31 833 belongs to a series of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides exhibiting potent analgesic activity with a high safety margin. []
Relevance: R 31 833 shares a structural resemblance to N~2~-(4-bromo-3-methylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide, particularly the 1-(arylalkyl)-4-piperidinyl core. This similarity suggests that N~2~-(4-bromo-3-methylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide might also possess analgesic properties. []
Compound Description: R 32 792, another potent analgesic belonging to the N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides series, displays a long duration of action. []
Relevance: Similar to R 31 833, the structural similarity of R 32 792 to N~2~-(4-bromo-3-methylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide, specifically the shared 1-(arylalkyl)-4-piperidinyl core, further supports the potential analgesic properties of the target compound. []
Compound Description: R 33 352 is a potent analgesic from the N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides series, characterized by a short duration of action. []
Relevance: As with the previous two compounds, the structural analogy between R 33 352 and N~2~-(4-bromo-3-methylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide, particularly the 1-(arylalkyl)-4-piperidinyl core, reinforces the possibility of the target compound exhibiting analgesic effects. []
Compound Description: R 30 730 is a potent analgesic from the N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides series with a rapid onset of action and a high safety margin. []
Relevance: Similar to the previous compounds, the shared 1-(arylalkyl)-4-piperidinyl core structure between R 30 730 and N~2~-(4-bromo-3-methylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide suggests that the target compound might also possess analgesic properties. []
Compound Description: Initially recognized as a prototypical ACAT inhibitor, Sah 58-035 was later discovered to be an agonist of estrogen receptors (ERα and ERβ). []
Relevance: While not structurally identical, both Sah 58-035 and N~2~-(4-bromo-3-methylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide share a diphenyl ethane pharmacophore. This shared pharmacophore suggests that N~2~-(4-bromo-3-methylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide might also interact with estrogen receptors, warranting further investigation into its potential estrogenic or anti-estrogenic activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.